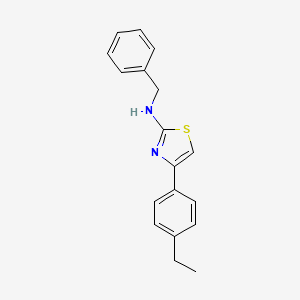
8-chloro-2-methyl-3-propyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 8-chloro-2-methyl-3-propyl-4-quinolinol involves various strategies, focusing on the quinolinol core structure. Techniques include the methylation of quinolinol ligands, yielding enhancements in photoluminescence and electroluminescence properties, as seen in studies involving metal tris(8-quinolinolato) chelates (Sapochak et al., 2001). Additionally, the synthesis of technetium(V) 8-quinolinolates showcases the adaptability of the quinolinol framework in forming complexes with metal ions (Wilcox et al., 1984).
Molecular Structure Analysis
The molecular structure of 8-chloro-2-methyl-3-propyl-4-quinolinol derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. X-ray crystal structure analysis reveals detailed insights into the coordination geometry and intermolecular interactions of related compounds, offering a basis for understanding their chemical behavior and reactivity (Heeg et al., 1984).
Chemical Reactions and Properties
Quinolinol derivatives undergo a range of chemical reactions, including nucleophilic substitution, which allows for the introduction of various functional groups into the quinoline ring. This versatility is highlighted in the synthesis of substituted quinolinones, where reactions of the chloro group lead to new derivatives with potential synthetic utility (Ismail et al., 2000).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as thermal and photoluminescence properties, are significantly influenced by their molecular structure. Studies demonstrate the effects of methyl substitution on the thermal properties of metal tris(8-quinolinolato) chelates, indicating lower melting points and higher glass transition temperatures for certain derivatives (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 8-chloro-2-methyl-3-propyl-4-quinolinol and its derivatives, are crucial for their potential applications. The synthesis and study of metal chelates of quinolinol derivatives reveal insights into their chemical stability and reactivity under various conditions, laying the groundwork for their application in material science and other fields (Patel & Singh, 2009).
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research directions may include the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.
Propiedades
IUPAC Name |
8-chloro-2-methyl-3-propyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-3-5-9-8(2)15-12-10(13(9)16)6-4-7-11(12)14/h4,6-7H,3,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUEOBMLJKWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=O)C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)
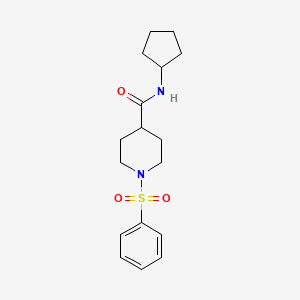

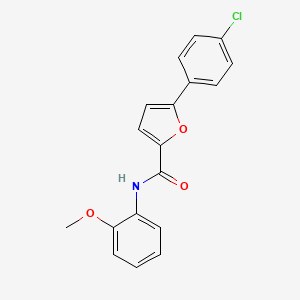
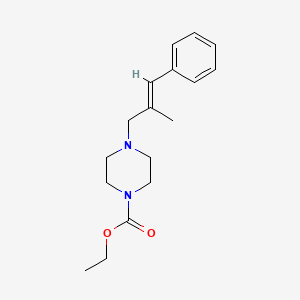
![4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)
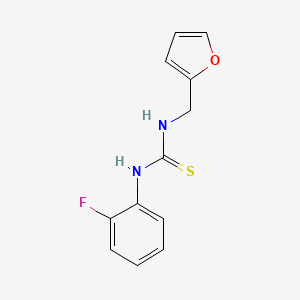
![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)

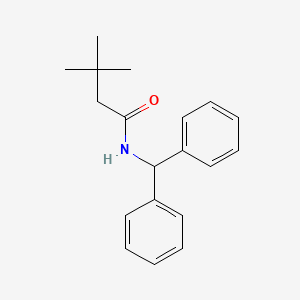
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)
![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)
